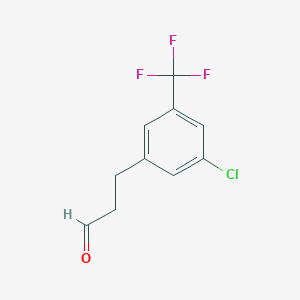

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal

Description

Properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)phenyl]propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYFOLYGACPTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal typically involves a multi-step process. One common method includes the Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium acetate in the presence of tetrabutylammonium acetate. This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained through hydrolysis under mild conditions using potassium diisobutyl-tert-butoxyaluminum hydride .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of microwave-assisted conditions to reduce reaction times without affecting selectivity and yield . The palladium species used in the reaction are efficiently recovered and reused, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid.

Reduction: 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal depends on its specific application. In the context of its use as an intermediate in pharmaceutical synthesis, it acts by participating in chemical reactions that lead to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final product synthesized from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of compounds related to 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal allows for critical comparisons based on molecular properties, reactivity, and applications. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural and Functional Properties

Key Differences and Implications

Functional Groups: The aldehyde in the target compound offers nucleophilic reactivity for condensations (e.g., Knoevenagel or aldol reactions), whereas the carboxylic acid () enables salt formation or esterification . Ketones () exhibit lower reactivity compared to aldehydes but are stable intermediates in oxidation-reduction pathways .

Substituent Effects :

- The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, critical in agrochemical design .

- Replacement of Cl with F () reduces steric bulk but increases electronegativity, altering binding affinity in biological targets .

Physical Properties: The carboxylic acid () has a higher boiling point than the aldehyde due to hydrogen bonding . The trifluoroethanone () shows exceptional density (1.512 g/cm³) and thermal stability (boiling point 203°C), advantageous in high-performance solvents .

Biological and Industrial Relevance :

Biological Activity

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of a trifluoromethyl group, along with the chloro-substituted phenyl ring, suggests that this compound may exhibit significant biological activity, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₂ClF₃O

- Molecular Weight : 292.69 g/mol

- IUPAC Name : this compound

This compound features a propanal group attached to a phenyl ring that is further substituted with both a chloro and a trifluoromethyl group, which can influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have been shown to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and apoptosis.

-

Mechanism of Action :

- Trifluoromethyl-substituted compounds often interact with biological macromolecules such as proteins and enzymes, potentially altering their function. For example, one study demonstrated that similar compounds could inhibit the STAT3 signaling pathway, which is crucial in many cancers for promoting cell survival and proliferation .

-

Case Studies :

- In vitro studies have shown that derivatives of trifluoromethylphenyl compounds can induce apoptosis in liver cancer cells (HepG2 and Hep3B), suggesting that this compound may exhibit similar effects .

- An experimental model indicated that treatment with related compounds led to significant reductions in tumor size in vivo, reinforcing their potential as therapeutic agents against cancer .

Enzyme Inhibition

Compounds with trifluoromethyl groups have also been investigated for their ability to inhibit specific enzymes involved in metabolic pathways:

- BCAT Inhibition :

Research Findings

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanal, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis often involves condensation reactions between substituted benzaldehyde derivatives and trifluoromethyl ketones. For example, analogous compounds like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized via base-catalyzed reactions (e.g., NaOH or KOH) in polar solvents like ethanol or methanol under reflux . Optimization includes:

- Catalyst selection : Alkaline conditions enhance nucleophilic attack.

- Solvent choice : Methanol improves solubility of aromatic intermediates.

- Temperature control : Reflux (~78°C for methanol) balances reaction rate and side-product minimization.

- Purification : Distillation or recrystallization post-reaction ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR identify the trifluoromethyl group (δ ~110–120 ppm for F) and chlorine-substituted aromatic protons (δ ~7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] for CHClFO: calc. 259.01) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the chloro-trifluoromethylphenyl moiety .

Advanced Research Questions

Q. How can computational tools like AutoDock Vina predict the compound's interactions with biological targets?

- Methodological Answer :

- Docking setup : Prepare ligand (compound) and receptor (target protein) files in PDBQT format. Include protonation states and solvation effects.

- Scoring function : AutoDock Vina uses a hybrid scoring function (force field + empirical terms) to estimate binding affinities (ΔG). Multithreading accelerates conformational sampling .

- Validation : Compare docking poses with crystallographic data (e.g., from SHELX-refined structures) to assess predictive accuracy .

Q. What strategies resolve contradictions in bioactivity data from different assays (e.g., enzyme inhibition vs. cellular toxicity)?

- Methodological Answer :

- Assay standardization : Normalize data using positive controls (e.g., chlorfluazuron for pesticidal activity) .

- Mechanistic studies : Use SAR analysis to differentiate between direct enzyme inhibition (e.g., acetylcholinesterase) and off-target effects.

- Dose-response curves : Calculate IC values under consistent conditions (pH, temperature) to isolate confounding variables .

Q. How does the compound's electronic structure influence its reactivity in nucleophilic substitutions or cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. The electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing aryl halide reactivity in Suzuki-Miyaura couplings .

- Substituent effects : The 3-chloro-5-(trifluoromethyl)phenyl group directs regioselectivity in palladium-catalyzed reactions due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.